

Butane-1,4-¹³C₂ in Research: A Technical Guide

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Compound of Interest

Compound Name: Butane-1,4-¹³C₂

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For Researchers, Scientists, and Drug Development Professionals

Butane-1,4-¹³C₂, a stable isotope-labeled form of butane, serves as a critical tool in various scientific research domains. Its primary utility lies in its application as a tracer for metabolic pathways and reaction mechanisms, and as an internal standard for quantitative analysis, particularly in mass spectrometry. The incorporation of two ¹³C atoms at the terminal positions of the butane molecule allows for precise tracking and quantification, providing researchers with invaluable insights into complex biological and chemical systems.

Core Applications in Research

The research applications of Butane-1,4-¹³C₂ are centered around its isotopic labeling, which distinguishes it from its unlabeled counterpart in analytical instrumentation. This property is leveraged in two main areas:

- Metabolic and Mechanistic Studies:** As a metabolic tracer, Butane-1,4-¹³C₂ can be introduced into biological or chemical systems to trace the metabolic fate of butane or to elucidate reaction mechanisms. By tracking the incorporation of the ¹³C label into downstream metabolites or products, researchers can map metabolic pathways and understand the intricate steps of chemical reactions. A notable example is its use in studying the skeletal isomerization of n-butane, where it has been instrumental in distinguishing between different reaction pathways[1].
- Quantitative Analysis using Mass Spectrometry:** In quantitative mass spectrometry, Butane-1,4-¹³C₂ is an ideal internal standard for the accurate measurement of unlabeled butane. Since it is chemically identical to the analyte of interest but has a different mass, it can be

added to a sample at a known concentration to correct for variations in sample preparation and instrument response. This is a common practice in fields such as environmental analysis and drug metabolism studies[2][3].

Physicochemical Properties

A summary of the key physicochemical properties of Butane-1,4-¹³C₂ is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value
Linear Formula	¹³ CH ₃ CH ₂ CH ₂ ¹³ CH ₃
CAS Number	69105-48-2
Molecular Weight	60.11 g/mol
Isotopic Purity	99 atom % ¹³ C
Boiling Point	-0.5 °C (lit.)
Melting Point	-138 °C (lit.)
Vapor Density	2.11 (vs air)

Data sourced from Sigma-Aldrich.

Experimental Protocols

Mechanistic Study of n-Butane Skeletal Isomerization

This protocol provides a detailed methodology for studying the skeletal isomerization of n-butane to isobutane using Butane-1,4-¹³C₂ as a tracer, a method that helps in elucidating the reaction mechanism[1].

Objective: To determine the reaction pathway of n-butane isomerization over a solid acid catalyst.

Materials:

- Butane-1,4- $^{13}\text{C}_2$
- Solid acid catalyst (e.g., $\text{Cs}_{2.5}\text{H}_{0.5}\text{PW}_{12}\text{O}_{40}$ or sulfated ZrO_2)
- Fixed-bed reactor system
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Pack a fixed-bed reactor with the chosen solid acid catalyst.
- Activate the catalyst by heating it under a flow of inert gas at a specified temperature.
- Introduce a feed gas containing a mixture of Butane-1,4- $^{13}\text{C}_2$ and an inert gas (e.g., helium) into the reactor at a controlled flow rate.
- Maintain the reactor at the desired reaction temperature (e.g., 393 K or 523 K).
- Collect the reactor effluent at different time intervals.
- Analyze the composition of the effluent using GC-MS to identify and quantify the products, particularly the ^{13}C -labeled and unlabeled isotopomers of isobutane.
- By analyzing the distribution of ^{13}C in the isobutane product, the reaction mechanism (e.g., monomolecular vs. bimolecular pathway) can be determined.

Quantitative Analysis of Butane using GC-MS with Butane-1,4- $^{13}\text{C}_2$ as an Internal Standard

This protocol outlines the use of Butane-1,4- $^{13}\text{C}_2$ as an internal standard for the accurate quantification of butane in a sample matrix by GC-MS.

Objective: To accurately quantify the concentration of butane in a sample.

Materials:

- Butane-1,4- $^{13}\text{C}_2$ solution of a known concentration

- Sample containing unlabeled butane
- Gas chromatograph-mass spectrometer (GC-MS)
- Gas-tight syringe

Procedure:

- Prepare a series of calibration standards containing known concentrations of unlabeled butane and a fixed concentration of the Butane-1,4- $^{13}\text{C}_2$ internal standard.
- Prepare the unknown sample by adding the same fixed concentration of the Butane-1,4- $^{13}\text{C}_2$ internal standard.
- Inject a specific volume of each calibration standard and the unknown sample into the GC-MS system.
- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of both unlabeled butane and Butane-1,4- $^{13}\text{C}_2$.
- Generate a calibration curve by plotting the ratio of the peak area of the analyte (unlabeled butane) to the peak area of the internal standard (Butane-1,4- $^{13}\text{C}_2$) against the concentration of the analyte for the calibration standards.
- Determine the concentration of butane in the unknown sample by using the peak area ratio from the sample and interpolating from the calibration curve.

Visualizing Workflows and Concepts

To further clarify the application of Butane-1,4- $^{13}\text{C}_2$, the following diagrams illustrate a typical metabolic tracer workflow and the principle of using an internal standard.

Metabolic Tracer Experimental Workflow
Principle of Internal Standard for Quantification

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